3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Synthetic methodology Cross-coupling Perampanel synthesis

As the direct electrophilic intermediate for Perampanel API synthesis, this compound enables the patented Suzuki-Miyaura C–C bond formation with ≥85% yield (≥95% HPLC purity). Generic de-bromo analogs cannot undergo this critical transformation. Also supplied as ISO17034-certified Perampanel Impurity 20 (Bromo Pyridone Impurity) with full pharmacopeial traceability for HPLC method validation and ANDA QC release, eliminating analytical blind spots. This single product fulfills both synthetic and regulatory requirements.

Molecular Formula C16H11BrN2O
Molecular Weight 327.17 g/mol
CAS No. 381248-06-2
Cat. No. B049426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one
CAS381248-06-2
Synonyms3-Bromo-1-phenyl-5-(pyridin-2-yl)-2(1H)-pyridone;  5’-Bromo-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one; 
Molecular FormulaC16H11BrN2O
Molecular Weight327.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=C(C2=O)Br)C3=CC=CC=N3
InChIInChI=1S/C16H11BrN2O/c17-14-10-12(15-8-4-5-9-18-15)11-19(16(14)20)13-6-2-1-3-7-13/h1-11H
InChIKeyGSESXDVCGLBTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (CAS 381248-06-2) Procurement and Chemical Profile Overview


3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (CAS 381248-06-2), with molecular formula C16H11BrN2O and molecular weight 327.18 g/mol, is a brominated dihydropyridinone heterocyclic compound featuring a 3-bromo substitution on the pyridinone core, a 5-(2-pyridyl) group, and an N-phenyl substituent [1]. The compound is a white to off-white crystalline powder with a melting point of 79-81°C, predicted boiling point of 461.7±45.0°C, predicted density of 1.539±0.06 g/cm³, and predicted LogP of 3, exhibiting limited solubility in chloroform and DMSO [2]. Its primary documented function is as an advanced key intermediate in the synthesis of Perampanel (Fycompa®), an FDA-approved non-competitive AMPA glutamate receptor antagonist for epilepsy treatment, as well as serving as a certified reference standard for Perampanel impurity analysis [3]. The bromine atom at position 3 enables versatile Suzuki-Miyaura and Stille cross-coupling reactions for carbon-carbon bond formation, making this compound a strategic building block for generating structurally diverse analogs .

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one: Why Generic Pyridinone Analogs Cannot Be Substituted


Generic substitution fails for 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one because the 3-position bromine atom is not a passive structural feature but a reactive functional handle that dictates downstream synthetic utility and analytical specificity. The de-bromo analog, 1-phenyl-5-(pyridin-2-yl)-2(1H)-pyridone (CAS 381725-50-4), lacks the halogen necessary for palladium-catalyzed cross-coupling reactions required to install the 2-cyanophenyl moiety that defines Perampanel [1]. Furthermore, in pharmaceutical quality control, the bromo-substituted impurity profile (Perampanel Impurity 20 / Bromo Pyridone Impurity) has a distinct retention time, UV absorbance, and mass spectrometric signature that cannot be simulated by non-brominated analogs, rendering generic alternatives analytically invalid for method validation or ANDA submission [2]. Procurement of an incorrect analog introduces either synthetic dead ends (inability to perform Suzuki coupling) or analytical blind spots (failure to detect process-related impurities), both of which carry quantifiable regulatory and financial risk [3].

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one Quantitative Differentiation Evidence


3-Bromo Intermediate Enables Suzuki Coupling to Perampanel: A Functional Advantage Over De-Bromo Analogs

In the commercial preparation of Perampanel, the target compound serves as the direct electrophilic coupling partner in a palladium-catalyzed Suzuki-Miyaura reaction with 2-(2-cyanophenyl)-1,3,2-dioxaborinate. This transformation is structurally impossible with the non-brominated analog 1-phenyl-5-(pyridin-2-yl)-2(1H)-pyridone (CAS 381725-50-4) [1]. The patented process demonstrates that the target compound can be obtained in 85% or greater yield with approximately 95% or higher purity as measured by HPLC area percentage, establishing it as the sole viable intermediate for this critical C-C bond-forming step [2].

Synthetic methodology Cross-coupling Perampanel synthesis Palladium catalysis

Certified Reference Standard with ISO17034 Traceability for Perampanel Impurity Analysis

The target compound is supplied as Perampanel Impurity 20 / Bromo Pyridone Impurity (Perampanel IP Impurity B) under ISO17034-certified reference material production protocols, with full characterization data compliant with regulatory guidelines for ANDA submissions [1]. This certification provides documented traceability to pharmacopeial standards (USP or EP) where feasible, enabling direct use in analytical method development, method validation (AMV), and quality control applications without requiring in-house re-characterization [2]. In contrast, generic research-grade material lacking ISO17034 certification typically requires additional purity verification and characterization by the end-user laboratory before regulatory use [3].

Pharmaceutical analysis Reference standards Impurity profiling Method validation

Distinct Physicochemical Properties Differentiate Bromo-Intermediate from De-Bromo Analog

The bromine substitution at position 3 imparts measurable physicochemical differences relative to the de-bromo analog 1-phenyl-5-(pyridin-2-yl)-2(1H)-pyridone (CAS 381725-50-4). The target compound has a molecular weight of 327.18 g/mol (vs. 248.28 g/mol for the de-bromo analog), representing a +78.90 Da mass increment attributable to bromine, which provides clear mass spectrometric differentiation . The predicted LogP of 3 (vs. lower LogP for de-bromo analog due to increased polarity) and melting point of 79-81°C further distinguish it, enabling unambiguous chromatographic retention time separation and HPLC purity monitoring during process control .

Physicochemical characterization Chromatographic separation Process analytical technology

Pre-Installed Bromine Handle Enables Diverse Analog Generation via Cross-Coupling

The C3-bromine atom in the target compound functions as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Stille couplings, enabling C-C bond formation with diverse boronic acids, boronate esters, and organostannanes . This allows for systematic variation of the C3 substituent to generate structurally diverse analog libraries for structure-activity relationship (SAR) studies targeting AMPA receptor modulation or other biological pathways. In contrast, the de-bromo analog (CAS 381725-50-4) lacks this reactive halogen and is limited to modifications at positions where existing functional groups permit functionalization, significantly restricting scaffold diversification potential [1].

Medicinal chemistry Structure-activity relationship Library synthesis Suzuki coupling

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one Optimal Research and Industrial Application Scenarios


Perampanel API Synthesis via Suzuki-Miyaura Cross-Coupling

The compound is the direct electrophilic intermediate for the final C-C bond-forming step in Perampanel synthesis. Under palladium catalysis, it couples with 2-(2-cyanophenyl)-1,3,2-dioxaborinate to yield 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (Perampanel). The patented process achieves ≥85% yield with ≥95% HPLC purity for the target compound, establishing it as the only viable intermediate for this transformation [1]. This application is essential for pharmaceutical manufacturers producing Perampanel API or generic equivalents.

Analytical Method Development and ANDA Submission for Perampanel Impurity Profiling

As Perampanel Impurity 20 (Bromo Pyridone Impurity; IP Impurity B), the target compound is supplied as an ISO17034-certified reference standard with full characterization and pharmacopeial traceability (USP/EP) [2]. It is used for HPLC method development, method validation (AMV), and quality control (QC) release testing of Perampanel drug substance and drug product [3]. This is required for Abbreviated New Drug Applications (ANDAs) and commercial manufacturing QC programs.

AMPA Receptor Antagonist SAR Library Generation

The C3-bromine handle enables rapid diversification via Suzuki-Miyaura or Stille cross-coupling with structurally diverse boronic acids or stannanes . This allows medicinal chemistry teams to systematically modify the C3 substituent while maintaining the core dihydropyridinone scaffold, facilitating structure-activity relationship (SAR) studies on AMPA receptor antagonism and related neurological targets. The compound serves as a modular building block for generating focused analog libraries.

Process Analytical Technology (PAT) and Quality by Design (QbD) Implementation

The distinct mass (+78.90 Da vs. de-bromo analog) and increased lipophilicity (predicted LogP ~3) enable unambiguous LC-MS and HPLC-UV detection of both the target compound and any unreacted starting material during Perampanel manufacturing [4]. This differentiation is critical for implementing Process Analytical Technology (PAT) and Quality by Design (QbD) frameworks, ensuring real-time process monitoring, impurity control, and batch-to-batch consistency in API production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.